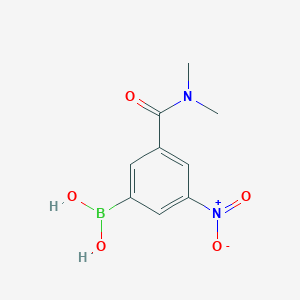
[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid
説明
“[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Boronic acids, including “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]”, can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura coupling . This method involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The synthesis of boronic acids can be challenging and time-consuming, but recent advances have made it possible to synthesize large libraries of boronic acid derivatives using multiple chemistries and building blocks .
Molecular Structure Analysis
The molecular formula of “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]” is C9H11BN2O5. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Chemical Reactions Analysis
Boronic acids, including “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]”, are involved in various chemical reactions. They are used as building blocks and synthetic intermediates . They can participate in several useful transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
科学的研究の応用
Environmental Applications
Boronic acids and derivatives have been extensively researched for their role in environmental remediation, particularly in water treatment. For example, boron compounds are pivotal in seawater desalination processes, where they are used to remove boron from drinking water through reverse osmosis membranes. This process is critical for providing safe drinking water in regions reliant on desalination technology (Tu, Nghiem, & Chivas, 2010).
Healthcare Applications
In the healthcare domain, boronic acid derivatives play a significant role in drug development and diagnostic applications. For instance, they are used in the design of electrochemical biosensors based on ferroceneboronic acid and its derivatives, sensitive to sugars, glycated hemoglobin, and fluoride ions, showcasing their potential in managing diabetes and monitoring other health conditions (Wang, Takahashi, Du, & Anzai, 2014).
Materials Science
In materials science, boronic acids are integral to the development of novel materials with applications ranging from optoelectronics to fire retardancy. Boronic acid compounds, through their unique chemical properties, contribute to the development of organic light-emitting diodes (OLEDs) and enhance the efficacy of fire retardant materials (Squeo & Pasini, 2020); (Marney & Russell, 2008).
Analytical Chemistry
In analytical chemistry, boronic acids are utilized for their selective binding properties, particularly in the design of sensors for detecting various biomolecules and ions. These sensors exploit the covalent interaction between boronic acids and diols or polyols, enabling the selective detection of sugars, catecholamines, and other analytes (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).
将来の方向性
The study and application of boronic acids, including “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]”, in medicinal chemistry have been growing . Given their unique properties and versatility, boronic acids are likely to continue to be a focus of research in the future . They are increasingly being seen in approved drugs, and their preparation is relatively simple and well-known . Therefore, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[3-(dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O5/c1-11(2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDBCAYQJUDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657421 | |
| Record name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid | |
CAS RN |
874219-44-0 | |
| Record name | B-[3-[(Dimethylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylcarbamoyl)-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



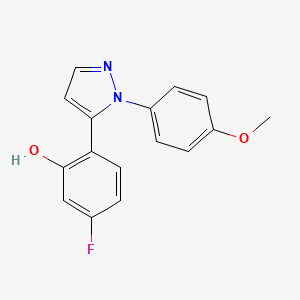
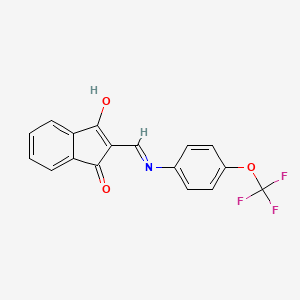



![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
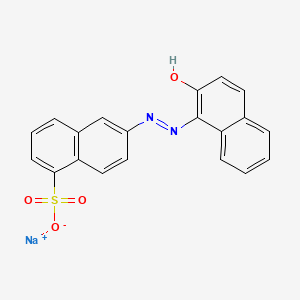
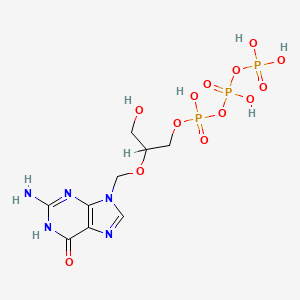
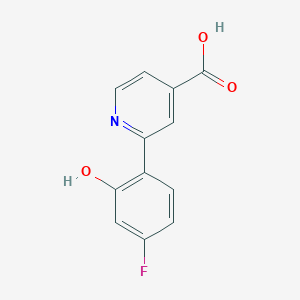
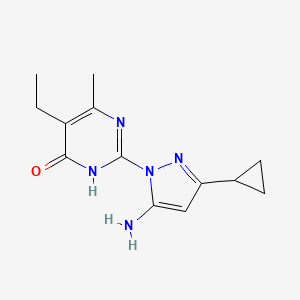
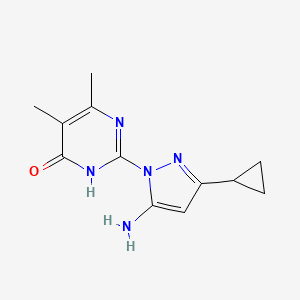
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)